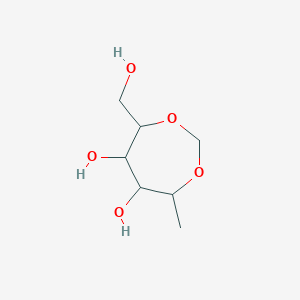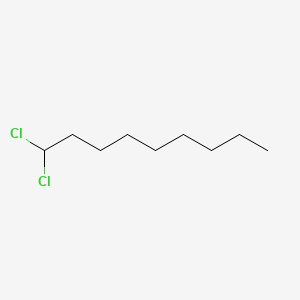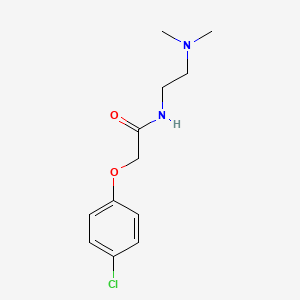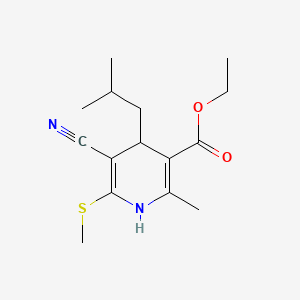
1-Deoxy-2,5-O-methylenehexitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Deoxy-2,5-O-methylenehexitol is a chemical compound with the molecular formula C7H14O5 It is known for its unique structure, which includes a methylene bridge connecting two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Deoxy-2,5-O-methylenehexitol can be synthesized through several methods. One common approach involves the reaction of hexitol derivatives with formaldehyde under acidic conditions to form the methylene bridge. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as purification through crystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Deoxy-2,5-O-methylenehexitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-Deoxy-2,5-O-methylenehexitol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Studies have explored its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Deoxy-2,5-O-methylenehexitol exerts its effects involves interactions with specific molecular targets. It can act as a substrate for enzymes, participating in biochemical pathways that lead to the formation of various metabolites. The methylene bridge in its structure allows it to form stable intermediates, facilitating its role in chemical reactions.
Comparaison Avec Des Composés Similaires
- 2,5-Methylene-d,l-rhamnitol
- 2,5-Methylene-d-rhamnitol
- 2,5-Monomethylene-l-rhamnitol
Comparison: 1-Deoxy-2,5-O-methylenehexitol is unique due to its specific methylene bridge configuration, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable in certain synthetic applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
5399-33-7 |
|---|---|
Formule moléculaire |
C7H14O5 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-7-methyl-1,3-dioxepane-5,6-diol |
InChI |
InChI=1S/C7H14O5/c1-4-6(9)7(10)5(2-8)12-3-11-4/h4-10H,2-3H2,1H3 |
Clé InChI |
ZYYQJKXJTWQPJN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(OCO1)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14160857.png)



![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)
![Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14160893.png)


![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)


